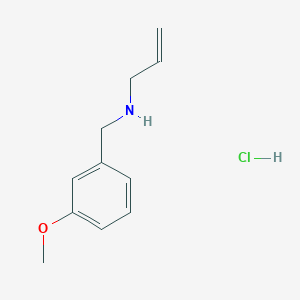![molecular formula C13H22ClNO3 B3085676 Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158256-01-9](/img/structure/B3085676.png)
Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Overview
Description
Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride, also known as PTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. It is a basic ester of 3,4,5-trimethoxybenzoic acid .
Synthesis Analysis
A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and evaluated for antihypertensive and local anesthetic activity . One of the compounds was prepared from N-methyl-N-phenyl-N’-propyl-ethylenediamine via a three-step synthesis .Molecular Structure Analysis
The molecular formula of this compound is C13H22ClNO3 . The molecular weight is 275.77 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H22ClNO3 and a molecular weight of 275.77 .Scientific Research Applications
Environmental Fate and Behavior
Research on compounds similar to "Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride" often focuses on their environmental fate and behavior. For example, studies on parabens, which share structural similarities, indicate their widespread use in consumer products and their eventual presence in aquatic environments. Parabens are known for their biodegradability and low concentrations in wastewater effluents, reflecting continuous environmental inputs and the need for monitoring their presence and effects in natural waters (Haman, Dauchy, Rosin, & Munoz, 2015).
Biochemical Applications
On the biochemical front, research into the modification and interaction of chemical compounds with biological systems can provide insights into the potential applications of "this compound". Studies on xylan derivatives, for instance, highlight the importance of chemical modifications to produce biopolymers with specific properties for drug delivery and other pharmaceutical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Toxicology and Health Safety
Understanding the toxicological profile and safety of chemical compounds is crucial. Research into compounds like propoxyphene offers critical insights into their pharmacodynamics, potential risks, and safety profiles. Such studies help delineate the boundaries of safe use and guide regulatory decisions, providing a framework within which the safety of compounds like "this compound" can be assessed (Barkin, Barkin, & Barkin, 2006).
properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-5-6-14-9-10-7-11(15-2)13(17-4)12(8-10)16-3;/h7-8,14H,5-6,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBIQTUTESUSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



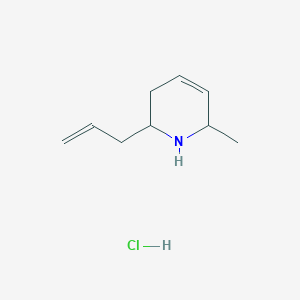
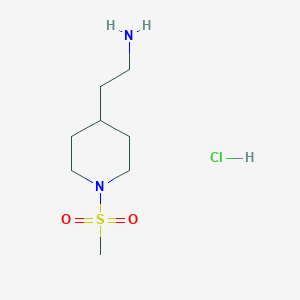

amine hydrochloride](/img/structure/B3085627.png)

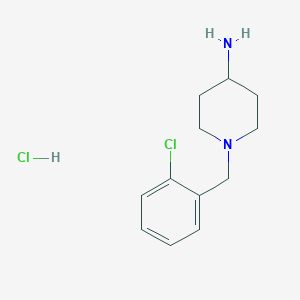
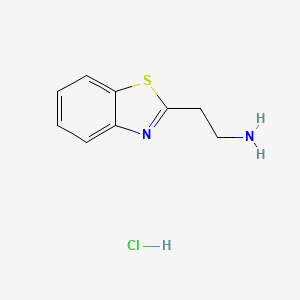
![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)
![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)

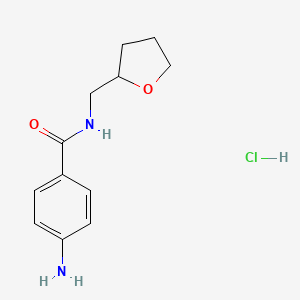

![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085678.png)
